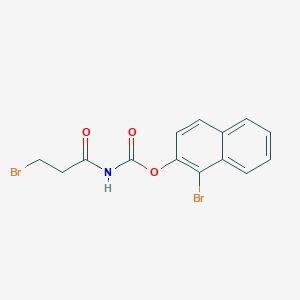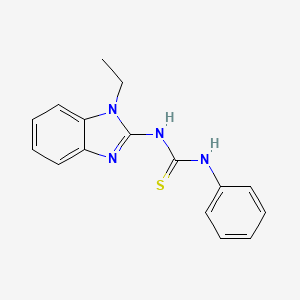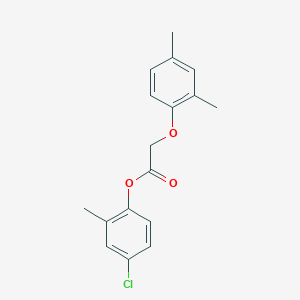
1-bromo-2-naphthyl (3-bromopropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-naphthyl (3-bromopropanoyl)carbamate is a chemical compound that belongs to a class of organic compounds known as naphthyl carbamates. These compounds are of interest due to their varied chemical properties and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of related naphthyl carbamates, like 1-carbamatoalkyl-2-naphthols, has been achieved using Bronsted acidic ionic liquids as catalysts, offering advantages like high yields, short reaction times, and simple work-up procedures (Zare, Yousofi, & Moosavi-Zare, 2012). Another approach involves the condensation of β-naphthol with arylaldehydes and alkyl carbamates or amides (Shaterian & Hosseinian, 2014).
Molecular Structure Analysis
The molecular structure of similar naphthyl carbamate derivatives has been studied using techniques like single-crystal X-ray diffraction. These studies reveal insights into the crystalline forms and molecular arrangements of these compounds, which can be crucial for understanding their chemical behavior (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
Naphthyl carbamates participate in various chemical reactions, including condensation reactions with aldehydes and other carbamates. These reactions are often facilitated by catalysts like ionic liquids and lead to a range of products with potential applications (Song et al., 2013).
Physical Properties Analysis
The physical properties of naphthyl carbamates like solubility, melting point, and crystalline structure are influenced by their molecular arrangement and functional groups. Studies on similar compounds provide insights into these properties, which are essential for their practical application and handling (Patil, Pathan, & Zangade, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other compounds, are crucial for understanding the potential uses of naphthyl carbamates. Research on related compounds, like bromo derivatives of naphthols, provides valuable information on these aspects (Kasper et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- A novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, was synthesized and utilized as a highly efficient catalyst for the preparation of 1-carbamatoalkyl-2-naphthols under solvent-free conditions, demonstrating its potential in green chemistry and organic synthesis (Zare, Yousofi, & Moosavi-Zare, 2012).
Environmental and Health Monitoring
- A study focused on the spectrofluorimetric determination of carbaryl and 1-naphthol in micellar media, highlighting the application of these compounds in environmental and health monitoring due to their association with potential adverse health impacts including neurological disorders and cancer (Ayala, Afonso, & González, 1991).
Detection and Analysis Techniques
- Eu3+ functionalized metal-organic frameworks were investigated for the effective detection of 1-naphthol, a biomarker for carbaryl in human urine. This study showcases the application of advanced materials for sensitive and rapid detection of environmental contaminants (Qin & Yan, 2018).
Photophysics and Materials Science
- Research into the photoarylation/alkylation of bromonaphthols has provided insights into the generation and reactivity of electrophilic carbene intermediates, contributing to the understanding of photochemistry and materials science (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Carbaryl Metabolic Pathway
- An evolutionary analysis of the carbaryl metabolic pathway in Pseudomonas sp. strain C5pp revealed the genetic organization and potential horizontal gene transfer events involved in the acquisition and assembly of the carbaryl degradation pathway, underscoring the importance of microbial processes in pesticide degradation and environmental remediation (Trivedi, Jangir, Sharma, & Phale, 2016).
Propiedades
IUPAC Name |
(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c15-8-7-12(18)17-14(19)20-11-6-5-9-3-1-2-4-10(9)13(11)16/h1-6H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONQWSJCVGYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)
![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)
![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)
